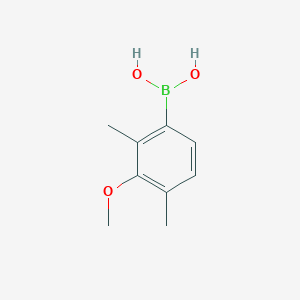

(3-Methoxy-2,4-dimethylphenyl)boronic acid

Description

(3-Methoxy-2,4-dimethylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a methoxy group (-OCH₃) at the 3-position and two methyl (-CH₃) groups at the 2- and 4-positions on the phenyl ring. Boronic acids are widely utilized in organic synthesis, sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The substituents on the phenyl ring influence key properties such as acidity (pKa), solubility, and binding affinity, which are critical for applications like enzyme inhibition, cancer therapy, and molecular recognition .

Properties

IUPAC Name |

(3-methoxy-2,4-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBCRWPSXQKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,4-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-methoxy-2,4-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, often achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,4-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Alcohols: For esterification reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation reactions.

Boronate Esters: From esterification reactions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (3-Methoxy-2,4-dimethylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst. The mechanism involves transmetalation and reductive elimination, making it a crucial step in synthesizing complex organic molecules.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing various biaryl compounds under mild conditions. The reaction exhibited high yields and selectivity, showcasing its potential as a versatile building block in organic synthesis .

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

This compound has been investigated for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. In BNCT, boron-containing compounds are selectively taken up by tumor cells and then irradiated with thermal neutrons to induce cytotoxic effects.

Case Study: Efficacy in Cancer Treatment

Research has shown that boron compounds, including this compound, can effectively accumulate in tumor tissues. When exposed to neutron irradiation, these compounds release high-energy alpha particles that selectively destroy cancer cells while sparing surrounding healthy tissue .

Biochemical Assays

The compound's ability to form complexes with biomolecules makes it valuable in biochemical assays. Its interactions can be utilized to study enzyme kinetics and protein-ligand binding.

Example: Interaction Studies

Interaction studies have revealed that this compound can influence the activity of certain enzymes through reversible covalent bonding, providing insights into its potential as a biochemical probe .

Material Science

In material science, this compound serves as a building block for synthesizing new materials with desirable properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Application: Polymer Synthesis

A notable application includes using this compound to create boron-containing polymers that exhibit improved thermal properties and chemical resistance compared to traditional polymers .

Data Table: Comparison with Similar Compounds

The following table summarizes the structural features and unique attributes of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Methoxy and dimethyl groups | High reactivity in Suzuki reactions; potential in BNCT |

| 2,4-Dimethylphenylboronic acid | Lacks methoxy group | Simpler structure; used in similar reactions |

| 3-Methoxyphenylboronic acid | Lacks dimethyl groups | Different reactivity profiles |

| 4-Methoxy-2,6-dimethylphenylboronic acid | Different positioning of substituents | Alters electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of (3-Methoxy-2,4-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Antiproliferative Activity

Several aromatic boronic acids exhibit cytotoxic effects against cancer cells:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated potent antiproliferative activity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively. These compounds likely target serine proteases or transcription factors .

- Combretastatin A-4 analogs with boronic acid substituents (e.g., 13c and 13d) showed IC₅₀ values of 0.48–2.1 µM against B-16 melanoma and Jurkat leukemia cells. Their mechanism involves tubulin polymerization inhibition .

However, improved solubility due to the methoxy group could enhance bioavailability .

Solubility and Stability

- 4-(4-Propan-2-yloxyphenyl)phenyl boronic acid and pyren-1-yl boronic acid precipitated in RPMI culture medium, limiting their utility in vitro. This was attributed to poor water solubility despite moderate predicted lipid solubility .

- Phenylboronic acid derivatives with polar substituents (e.g., -OH or -COOH) exhibit better aqueous solubility but may suffer from hydrolysis under physiological conditions .

Inference :

The 2,4-dimethyl groups in (3-Methoxy-2,4-dimethylphenyl)boronic acid may reduce water solubility compared to hydroxylated analogs. However, the methoxy group could mitigate precipitation risks by enhancing polarity .

Acidity (pKa) and Binding Affinity

- 3-AcPBA and 4-MCPBA (common in glucose sensors) have high pKa values (~8.5–9.5), limiting their diol-binding efficiency at physiological pH (7.4) .

- Fluoro-substituted boronic acids (e.g., 4 and 7 ) exhibit pKa values influenced by through-space electronic effects rather than substituent σ values. Steric effects from bulky groups stabilize the boronate form .

Inference :

The methoxy group (electron-donating) may lower the pKa of this compound compared to phenylboronic acid (pKa ~8.7), enhancing diol binding at neutral pH. However, steric hindrance from 2,4-dimethyl groups could reduce association constants .

Diol Binding and Selectivity

- Diphenylborinic acid (a borinic acid) binds catechol and alizarin red S with association constants 10× higher than phenylboronic acid due to reduced steric strain .

- Azobenzene boronic acids show light-tunable binding, with E→Z isomerization increasing diol affinity by >20-fold .

Inference : As a boronic acid, this compound may have lower diol affinity than borinic acids but greater selectivity for specific substrates (e.g., saccharides) due to optimized steric and electronic profiles .

Biological Activity

(3-Methoxy-2,4-dimethylphenyl)boronic acid, with the chemical formula CHBO and CAS number 1310384-09-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and various applications based on recent research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which makes them valuable in drug design and development. They have been implicated in a variety of biological processes, including enzyme inhibition and cellular signaling pathways. The unique properties of this compound stem from its structural characteristics, which allow it to interact with biological targets effectively.

Biological Activities

-

Anticancer Activity :

- Boronic acids have shown promise in the treatment of various cancers. For instance, derivatives similar to this compound have been investigated for their ability to inhibit proteasome activity, similar to drugs like bortezomib. This mechanism is crucial in the treatment of multiple myeloma and other malignancies .

- A study indicated that certain boronic acids could enhance the efficacy of existing chemotherapeutics by modifying their pharmacokinetic profiles .

-

Antibacterial and Antiviral Properties :

- Research has demonstrated that boronic acids can exhibit antibacterial activity against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Some boronic acid derivatives have also shown antiviral activity by inhibiting viral entry or replication within host cells .

- Mechanism of Action :

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves standard boron chemistry techniques such as Suzuki coupling reactions. Its applications extend beyond medicinal chemistry into areas like material science and sensor technology due to its ability to form stable complexes with various substrates .

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Reaction with aryl halides | High |

| Hydrolysis | Conversion from boronate esters | Moderate |

Pharmacokinetics and Safety Profile

Preliminary studies indicate that this compound has favorable pharmacokinetic properties, including good absorption rates and low toxicity profiles at therapeutic concentrations . Its safety profile is essential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3-Methoxy-2,4-dimethylphenyl)boronic acid, and how can they be methodologically addressed?

- Answer : The synthesis of aromatic boronic acids like this compound often faces challenges in purification and stability due to their propensity for trimerization (boroxine formation) and sensitivity to moisture. To mitigate these:

- Prodrug esterification : Synthesize boronic esters (e.g., pinacol esters) first, which are more stable and easier to purify. These esters can later be hydrolyzed to yield the free boronic acid .

- Protecting groups : Use methoxy and methyl substituents (as in this compound) to sterically hinder trimerization and stabilize the boronic acid moiety during synthesis .

- Chromatographic techniques : Employ reverse-phase HPLC or derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) to improve MALDI-MS detection and avoid dehydration artifacts .

Q. How does the diol-binding affinity of this compound compare to other arylboronic acids, and what methods are used to quantify this interaction?

- Answer : Binding affinity with diols (e.g., sugars) depends on substituent positioning and electronic effects. The methoxy and methyl groups in this compound may enhance binding through steric stabilization of the boronate-diol complex. Key quantification methods include:

-

Stopped-flow kinetics : Measures binding kinetics (e.g., kon values) at physiological pH. For example, fructose typically exhibits higher kon (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) than glucose .

-

Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔG, ΔH) for diol interactions .

-

Fluorescence quenching : Utilizes boronic acid-diol complexation to modulate fluorescence signals in sensor designs .

Sugar kon (M<sup>−1</sup>s<sup>−1</sup>) Relative Affinity D-Fructose ~1.2 × 10<sup>3</sup> Highest D-Glucose ~0.5 × 10<sup>3</sup> Moderate D-Mannose ~0.8 × 10<sup>3</sup> Intermediate Data adapted from stopped-flow studies of structurally similar boronic acids .

Advanced Research Questions

Q. What experimental strategies can optimize the pharmacokinetic properties of boronic acid-containing drug candidates using this compound as a model?

- Answer : Pharmacokinetic optimization involves balancing solubility, stability, and target engagement:

- Prodrug design : Convert the boronic acid to a boronic ester (e.g., trifluoroborate salt) to enhance oral bioavailability and reduce off-target interactions .

- Conjugation strategies : Attach polyethylene glycol (PEG) chains or lipid moieties to improve blood-brain barrier penetration or prolong circulation time .

- Co-crystallization studies : Map binding interactions with target proteins (e.g., proteases) to refine steric and electronic properties for higher specificity .

Q. How can researchers resolve contradictions in reported binding constants of this compound with glycoproteins across studies?

- Answer : Discrepancies often arise from non-specific secondary interactions (e.g., hydrophobic/hydrogen bonding) or buffer-dependent effects. Methodological solutions include:

- Surface plasmon resonance (SPR) : Use AECPBA-functionalized surfaces to isolate boronic acid-glycoprotein binding from background interactions. Buffer optimization (e.g., high-pH borate buffers) enhances selectivity .

- Competitive binding assays : Introduce free diols (e.g., sorbitol) to confirm reversibility and specificity of interactions .

- Computational docking : Predict binding modes using molecular dynamics simulations to identify key residues involved in boronate-diol complexation .

Q. What advanced analytical techniques are critical for characterizing boronic acid impurities in this compound samples?

- Answer : High-sensitivity methods are required due to strict regulatory limits (e.g., <1 ppm for genotoxic impurities):

- LC-MS/MS in MRM mode : Detects underivatized boronic acids with limits of quantification (LOQ) <10 ppb. Use acidic mobile phases (0.1% formic acid) to suppress boroxine formation .

- MALDI-TOF with DHB matrix : Enables rapid sequencing of boronic acid-containing peptides via in situ esterification, avoiding dehydration artifacts .

Specialized Applications in Drug Discovery

Q. How can this compound be leveraged in the design of covalent protease inhibitors?

- Answer : Boronic acids act as reversible covalent inhibitors by forming tetrahedral intermediates with catalytic serine/threonine residues. Key steps include:

- Structure-activity relationship (SAR) : Modify substituents to fine-tune electrophilicity and binding pocket compatibility. For example, the methoxy group enhances hydrogen bonding with proteasome active sites .

- Cryo-EM/X-ray crystallography : Resolve inhibitor-protease complexes to guide iterative optimization .

Q. What role does this compound play in tubulin polymerization inhibition, and how does this compare to combretastatin analogs?

- Answer : Boronic acid substituents in cis-stilbene frameworks (e.g., compound 13c) mimic combretastatin’s hydroxy groups but enhance water solubility and apoptosis induction. Key findings:

- IC50 values : 13c inhibits tubulin polymerization at 21 μM, comparable to combretastatin A-4 (18 μM) .

- Apoptosis induction : FACScan analysis shows Jurkat cell apoptosis within 8 hours at 10<sup>−8</sup> M, mediated by caspase-3 activation .

Methodological Innovations

Q. What cutting-edge approaches enable real-time monitoring of boronic acid-diol interactions in live-cell systems?

- Answer :

- Fluorescent boronolectins : Design arylboronic acid probes (e.g., rhodamine conjugates) for live-cell imaging of glycoprotein overexpression on cancer cells .

- Glucose-responsive insulin release systems : Integrate boronic acid-functionalized hydrogels for closed-loop glucose sensing, leveraging rapid binding kinetics (kon ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.